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molecular formula C17H21NO3 B3061438 4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline CAS No. 110997-90-5

4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline

Cat. No. B3061438
M. Wt: 287.35 g/mol
InChI Key: BPIQFCQFIYIISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430062

Procedure details

A solution of nitrostilbene 6l (250 mg, 0.8 mmol) in EtOAc (20 mL) was hydrogenated at 30 psi in the presence of 10% Pd-C (25 mg) at room temperature for 4 h, and the catalyst was filtered off. Evaporation of the solvent and crystallization of the residue from hexanes gave the amine 8z (180 mg, 80%); mp 84°-5° C; IR (KBr) 3450, 3400, 3020, 2920, 2840, 1600, 1580, 1520, 1330, 1240, 1120, 980 cm-1 ; 1H NMR (CDCl3, 300 MHz) d 6.98 (d, J=8.2 Hz, 2H), 6.63 (d, J=8.2 Hz, 2H), 6.63 (d, J=8.2 Hz, 2H), 6.37 (s, 2H), 3.83 (s, 9H), 3.57 (bs, 2H), 2.80 (s, 4H); CIMS (isobutane) m/e 288 (MH+, 100). Anal. (C17H21NO3) C, H.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](/[CH:10]=[CH:11]/[C:12]2[CH:17]=[C:16]([O:18][CH3:19])[C:15]([O:20][CH3:21])=[C:14]([O:22][CH3:23])[CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][C:12]2[CH:13]=[C:14]([O:22][CH3:23])[C:15]([O:20][CH3:21])=[C:16]([O:18][CH3:19])[CH:17]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)\C=C\C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and crystallization of the residue from hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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